molecular formula C24H26N2O3S B3711229 N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3711229
M. Wt: 422.5 g/mol
InChI Key: KXYGCMDRJPWRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes benzyl, dimethylphenyl, and methylphenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzyl or dimethylphenyl derivatives.

Scientific Research Applications

N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The benzyl and dimethylphenyl groups may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzylglycinamide: Lacks the sulfonyl and dimethylphenyl groups, making it less hydrophobic and potentially less potent.

    N-(2,3-dimethylphenyl)glycinamide: Lacks the benzyl and sulfonyl groups, affecting its binding affinity and specificity.

    N-(4-methylphenylsulfonyl)glycinamide: Lacks the benzyl and dimethylphenyl groups, altering its overall structure and function.

Uniqueness

N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of hydrophobic and hydrophilic groups, allowing it to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18-12-14-22(15-13-18)30(28,29)26(16-21-9-5-4-6-10-21)17-24(27)25-23-11-7-8-19(2)20(23)3/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGCMDRJPWRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-benzyl-N-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.